
4-Amino-6-cyclopropylpyridazin-3-ol
Vue d'ensemble
Description
“4-Amino-6-cyclopropylpyridazin-3-ol” is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of pyridazine compounds, which include “this compound”, involves various methods . These methods include the Lewis acid-mediated inverse electron demand Diels-Alder reaction, the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, and the TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones .Applications De Recherche Scientifique
Synthetic Pathways and Chemical Transformations
The utility of 4-Amino-6-cyclopropylpyridazin-3-ol in scientific research primarily involves its role in the synthesis of complex molecules. A notable example is the ANRORC type ring transformation of 1,2,4-triazines with carbon nucleophiles, leading to functionalized 3-aminopyridazines. This process, involving a nucleophile addition and subsequent ring opening and closure, highlights the compound's utility in generating aminopyridazines through creative synthetic routes (Rykowski, Wolińska, & Plas, 2000).
Furthermore, the development of synthetic strategies for a wide range of 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl illustrates the adaptability of related aminopyridinol compounds in synthesizing agents with significant antiangiogenic and antitumor activities. This exemplifies the compound's relevance in creating new molecules with potential therapeutic applications (Kim et al., 2014).
Anticancer and Antitumor Activities
Compounds derived from or related to this compound have shown promise in anticancer research. The synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one and their significant anticancer activities against different cancer cell lines underscore the potential of these compounds in cancer therapy. This demonstrates the molecule's role in developing cytotoxic agents targeting cancer cells (Saad & Moustafa, 2011).
Additionally, the antiangiogenic activities of 6-aminoalkyl-2,4,5-trimethylpyridin-3-ols, as well as their variants, further affirm the compound's utility in exploring new antiangiogenic agents. These studies suggest that modifications to the amino and amido groups can lead to compounds with enhanced antiangiogenic and antitumor properties, offering insights into the design of novel angiogenesis inhibitors for treating angiogenesis-related pathologies (Lee et al., 2014).
Mécanisme D'action
Target of Action
Pyridazinone derivatives, which “4-Amino-6-cyclopropylpyridazin-3-ol” belongs to, are known to exhibit a wide range of pharmacological activities . They have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyridazinone derivatives are known to affect the inflammatory response by inhibiting certain mediators .
Result of Action
Pyridazinone derivatives are known to have anti-inflammatory effects .
Propriétés
IUPAC Name |
5-amino-3-cyclopropyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-3-6(4-1-2-4)9-10-7(5)11/h3-4H,1-2H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHIDNUWYYLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



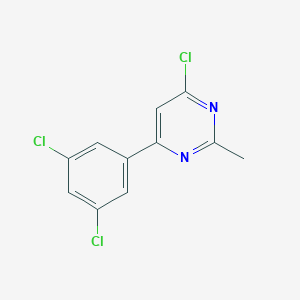



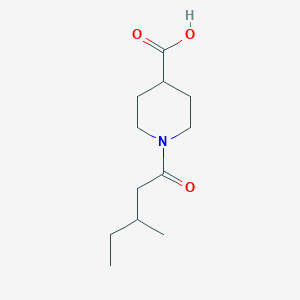
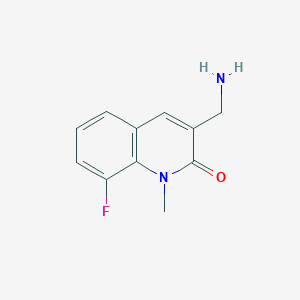
![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)
![1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1475426.png)

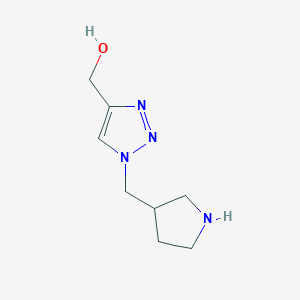
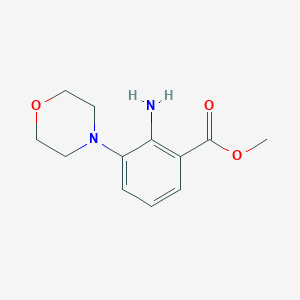
![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol](/img/structure/B1475434.png)
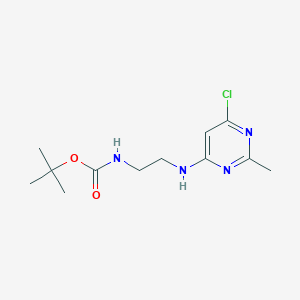
![1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475436.png)